molecular formula C7H9BrN2 B12817378 2-Bromo-N,6-dimethylpyridin-3-amine

2-Bromo-N,6-dimethylpyridin-3-amine

Cat. No.: B12817378
M. Wt: 201.06 g/mol
InChI Key: STDZCSBVWHQEQP-UHFFFAOYSA-N
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Description

2-Bromo-N,6-dimethylpyridin-3-amine is a chemical compound with the molecular formula C7H9BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the second position and two methyl groups at the sixth position of the pyridine ring, along with an amine group at the third position. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N,6-dimethylpyridin-3-amine can be achieved through several methods. One common method involves the bromination of N,6-dimethylpyridin-3-amine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N,6-dimethylpyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-N,6-dimethylpyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-N,6-dimethylpyridin-3-amine depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it can interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways and molecular targets involved vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-N,6-dimethylpyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

IUPAC Name

2-bromo-N,6-dimethylpyridin-3-amine

InChI

InChI=1S/C7H9BrN2/c1-5-3-4-6(9-2)7(8)10-5/h3-4,9H,1-2H3

InChI Key

STDZCSBVWHQEQP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)NC)Br

Origin of Product

United States

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